molecular formula C13H11BrN2O4S B3622561 N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE

N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B3622561
M. Wt: 371.21 g/mol
InChI Key: WRPAHCXJHKWSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is an organic compound with a complex structure that includes a brominated methylphenyl group and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the bromination of 4-methylphenylamine to produce 2-bromo-4-methylphenylamine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts such as palladium on carbon.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in an aqueous solution.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 2-amino-4-methylphenyl-4-nitrobenzenesulfonamide.

    Oxidation: 2-bromo-4-carboxyphenyl-4-nitrobenzenesulfonamide.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-IODO-4-METHYLPHENYL)-2-BROMOACETAMIDE
  • 2-BROMO-4-METHYLACETANILIDE
  • N-(2-BROMO-4-METHYLPHENYL)-2-ETHYL-6-(4-METHYL-3-PHENYL-1-PIPERAZINYL)-4-PYRIMIDINAMINE

Uniqueness

N-(2-BROMO-4-METHYLPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a brominated methylphenyl group and a nitrobenzenesulfonamide group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4S/c1-9-2-7-13(12(14)8-9)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPAHCXJHKWSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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